

# Physical and chemical properties of Methyl 3-(benzyloxy)-5-hydroxybenzoate

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## Compound of Interest

Compound Name: Methyl 3-(benzyloxy)-5-hydroxybenzoate

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## An In-depth Technical Guide to Methyl 3-(benzyloxy)-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **Methyl 3-(benzyloxy)-5-hydroxybenzoate**. Due to the limited availability of experimental data for this specific compound, this guide incorporates data from closely related analogs to provide a robust predictive profile. All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis are provided.

## Chemical and Physical Properties

**Methyl 3-(benzyloxy)-5-hydroxybenzoate** is an aromatic ester with the chemical formula  $C_{15}H_{14}O_4$  and a molecular weight of 258.28 g/mol. [1] Its structure features a central benzene ring substituted with a methyl ester group, a hydroxyl group, and a benzyloxy group.

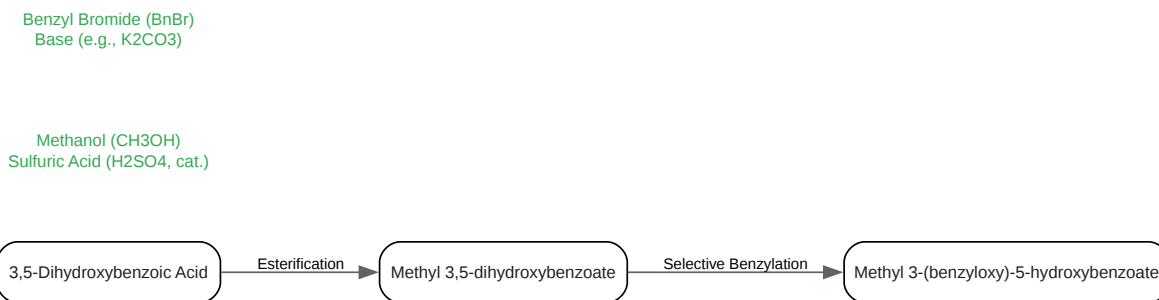
Table 1: Physicochemical Properties of **Methyl 3-(benzyloxy)-5-hydroxybenzoate** and Related Compounds

Property	Methyl 3-(benzyloxy)-5-hydroxybenzoate	Methyl 3-hydroxybenzoate (for comparison)	Methyl 3,5-dihydroxybenzoate (for comparison)
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>4</sub>	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>	C <sub>8</sub> H <sub>8</sub> O <sub>4</sub>
Molecular Weight	258.28 g/mol <a href="#">[1]</a>	152.15 g/mol <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>	168.15 g/mol
CAS Number	54915-31-0 <a href="#">[1]</a>	19438-10-9 <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>	2150-44-9 <a href="#">[2]</a>
Appearance	Predicted: White to off-white solid	White solid <a href="#">[4]</a>	Solid <a href="#">[2]</a>
Melting Point	Not available	70-72 °C <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>	167-170 °C <a href="#">[2]</a>
Boiling Point	Not available	280-281 °C at 709 mmHg <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>	Not available
Solubility	Predicted: Soluble in methanol, ethanol, DMSO, chloroform	Soluble in alcohol, chloroform, dimethyl sulfoxide, ethanol, and methanol. <a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> Slightly soluble in water. <a href="#">[9]</a>	Slightly soluble in water. <a href="#">[11]</a>

## Synthesis and Experimental Protocols

A plausible synthetic route for **Methyl 3-(benzyloxy)-5-hydroxybenzoate** involves a two-step process starting from 3,5-dihydroxybenzoic acid. The first step is an esterification to form the methyl ester, followed by a selective benzylation of one of the hydroxyl groups.

## Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **Methyl 3-(benzyloxy)-5-hydroxybenzoate**.

## Experimental Protocol: Synthesis of Methyl 3,5-dihydroxybenzoate (Intermediate)

This protocol is adapted from a patented industrial process.[12]

- Esterification:
  - To a 100 L glass-lined reactor, add 50 L of methanol.
  - While stirring and maintaining the temperature between 5-10 °C, slowly add 500 mL of concentrated sulfuric acid.
  - Add 5 kg of 3,5-dihydroxybenzoic acid to the mixture.
  - Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2 hours.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
  - Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

- Dissolve the residue in 10 L of ethyl acetate.
- Wash the organic layer twice with 20 L of saturated sodium bicarbonate solution, followed by a wash with 10 L of brine.
- Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
- Purification:
  - Recrystallize the crude solid from a 5% methanol in water solution.
  - Dissolve the crude product in the solvent at 50 °C, then cool to 5-10 °C to induce crystallization.
  - Filter the crystals and dry under vacuum to obtain pure Methyl 3,5-dihydroxybenzoate.

## Experimental Protocol: Synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate

This proposed protocol is based on standard benzylation procedures for phenols.

- Selective Benzylation:
  - In a round-bottom flask, dissolve Methyl 3,5-dihydroxybenzoate (1 equivalent) in a suitable solvent such as acetone or DMF.
  - Add a mild base, such as potassium carbonate ( $K_2CO_3$ , 1.1 equivalents), to the solution and stir for 30 minutes at room temperature.
  - Slowly add benzyl bromide (1 equivalent) to the reaction mixture.
  - Heat the mixture to a gentle reflux and monitor the reaction by TLC.
  - Upon completion, cool the reaction mixture and filter to remove inorganic salts.
  - Concentrate the filtrate under reduced pressure.

- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **Methyl 3-(benzyloxy)-5-hydroxybenzoate**.

## Spectroscopic Data (Predicted)

As experimental spectra for **Methyl 3-(benzyloxy)-5-hydroxybenzoate** are not readily available, the following data are predicted based on the analysis of structurally related compounds, including 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester and methyl 3-hydroxybenzoate.[\[11\]](#)

Table 2: Predicted Spectroscopic Data for **Methyl 3-(benzyloxy)-5-hydroxybenzoate**

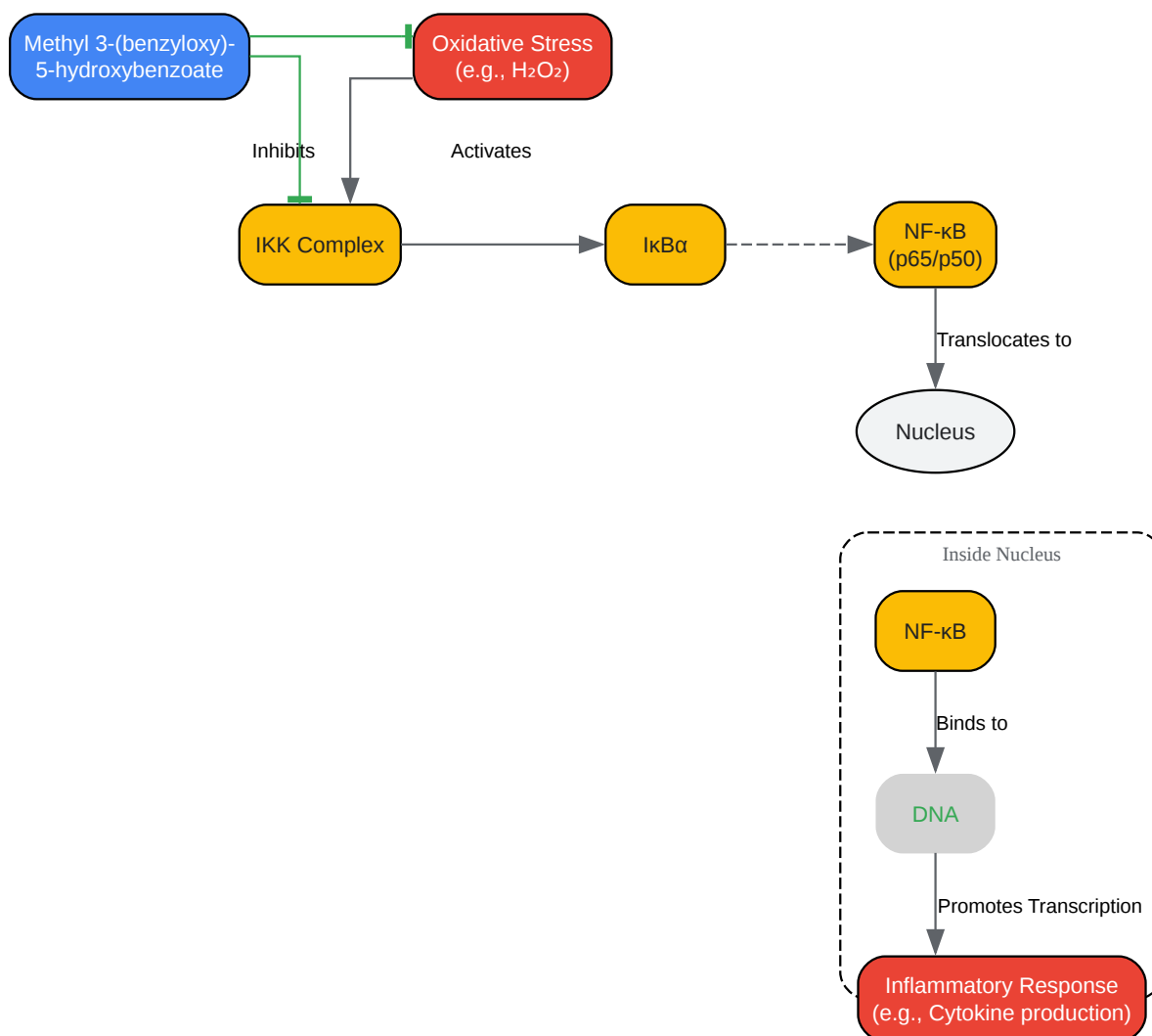
Technique	Predicted Data
<sup>1</sup> H NMR	δ ~7.3-7.5 (m, 5H, Ar-H of benzyl), δ ~6.5-7.0 (m, 3H, Ar-H), δ ~5.1 (s, 2H, -OCH <sub>2</sub> -), δ ~3.8 (s, 3H, -OCH <sub>3</sub> ), δ ~5.0-6.0 (br s, 1H, -OH)
<sup>13</sup> C NMR	δ ~167 (C=O), δ ~160 (C-O), δ ~136 (Ar-C), δ ~127-129 (Ar-C of benzyl), δ ~105-110 (Ar-C), δ ~70 (-OCH <sub>2</sub> -), δ ~52 (-OCH <sub>3</sub> )
IR (cm <sup>-1</sup> )	~3400 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1715 (C=O stretch, ester), ~1600, 1450 (Ar C=C stretch), ~1250 (C-O stretch)
Mass Spec (m/z)	Predicted molecular ion [M] <sup>+</sup> at 258.08. Key fragments may include loss of the methoxy group ([M-31] <sup>+</sup> ), loss of the benzyl group ([M-91] <sup>+</sup> ), and the benzyl cation at 91.

## Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for **Methyl 3-(benzyloxy)-5-hydroxybenzoate**, its structural similarity to other phenolic compounds suggests it may possess antioxidant and other biological activities. For instance, methyl 3,4-dihydroxybenzoate has demonstrated neuroprotective effects by mitigating oxidative stress and inhibiting apoptosis.<sup>[13]</sup>

## Predicted Antioxidant and Anti-inflammatory Activity

Many phenolic compounds exert their effects by scavenging reactive oxygen species (ROS) and modulating inflammatory pathways. A potential mechanism of action could involve the inhibition of the NF- $\kappa$ B signaling pathway, a key regulator of inflammation.



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Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

## Safety and Handling

Specific safety data for **Methyl 3-(benzyloxy)-5-hydroxybenzoate** is not available. The following recommendations are based on data for structurally similar compounds like Methyl 3-hydroxybenzoate.<sup>[13][14]</sup>

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Use in a well-ventilated area. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
- First Aid:
  - If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
  - If on skin: Wash with plenty of soap and water.
  - If inhaled: Remove person to fresh air and keep comfortable for breathing.
  - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This guide serves as a foundational resource for researchers interested in **Methyl 3-(benzyloxy)-5-hydroxybenzoate**. Further experimental validation of the predicted properties is recommended for any application in drug development or other scientific research.

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